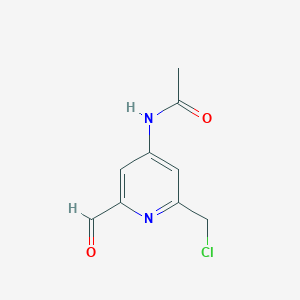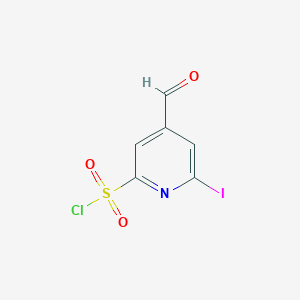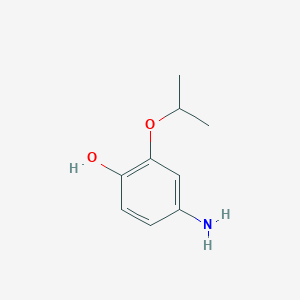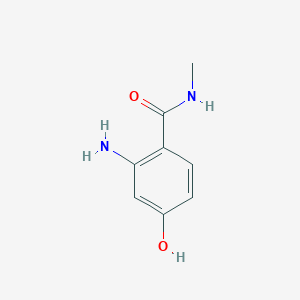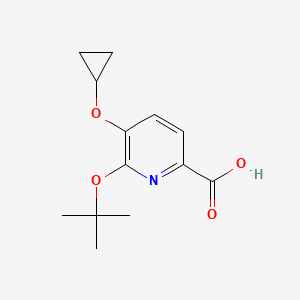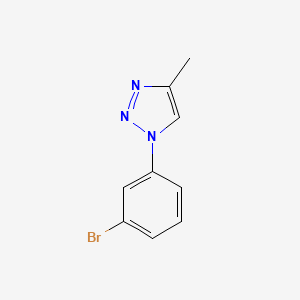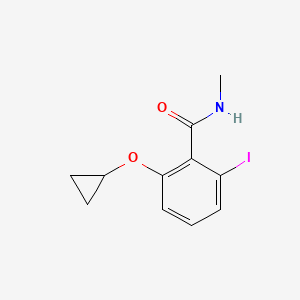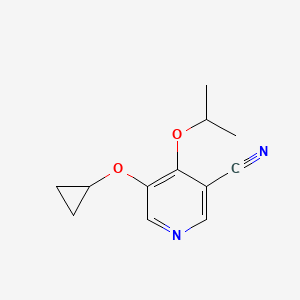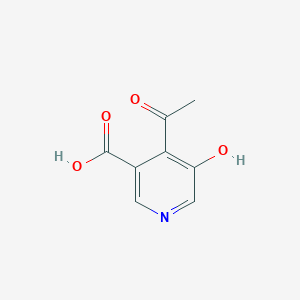
4-Acetyl-5-hydroxynicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-hydroxynicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of nicotinic acid, which is also known as vitamin B3 or niacin. This compound is characterized by the presence of an acetyl group at the fourth position and a hydroxyl group at the fifth position on the pyridine ring. The molecular formula of this compound is C8H7NO4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxynicotinic acid can be achieved through various synthetic routes. One common method involves the acetylation of 5-hydroxynicotinic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the direct oxidation of 4-acetylpyridine using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using acetic anhydride and sulfuric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Acetyl-5-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The acetyl group can be reduced to form an alcohol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions. The reactions are carried out under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-acetyl-5-ketonicotinic acid or 4-acetyl-5-carboxynicotinic acid.
Reduction: Formation of 4-(1-hydroxyethyl)-5-hydroxynicotinic acid.
Substitution: Formation of 4-acetyl-5-halonicotinic acid or 4-acetyl-5-alkylnicotinic acid.
科学的研究の応用
4-Acetyl-5-hydroxynicotinic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders. It may act as a modulator of certain biochemical pathways.
Industry: Used in the development of specialty chemicals and materials. It may be used as an intermediate in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 4-Acetyl-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Gene Expression: It may influence the expression of genes involved in various biological processes, leading to changes in cellular behavior.
類似化合物との比較
4-Acetyl-5-hydroxynicotinic acid can be compared with other similar compounds, such as:
5-Hydroxynicotinic acid: Lacks the acetyl group at the fourth position. It has different chemical reactivity and biological activity.
4-Acetylpyridine: Lacks the hydroxyl group at the fifth position. It has different chemical properties and applications.
Nicotinic acid (Niacin): Lacks both the acetyl and hydroxyl groups. It is widely used as a vitamin supplement and has different biological functions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of acetyl and hydroxyl groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
4-acetyl-5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)7-5(8(12)13)2-9-3-6(7)11/h2-3,11H,1H3,(H,12,13) |
InChIキー |
SPCXVWAOTRUVQJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=NC=C1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


